Silicic acid, aluminum salt

Vue d'ensemble

Description

Silicic acid, aluminum salt, also known as aluminum silicate, is an inorganic compound with the chemical formula Al2SiO5. It is a white crystalline solid that is known for its high melting point and heat resistance. This compound is widely used in various industrial applications due to its unique properties, such as high temperature resistance, corrosion resistance, low thermal expansion coefficient, excellent electrical insulation, and high hardness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silicic acid, aluminum salt can be synthesized through various methods, including the sol-gel process, solid-state reaction, and hydrothermal synthesis. One common method involves the reaction of aluminum sulfate with sodium silicate under controlled pH and temperature conditions. The reaction typically takes place in an aqueous medium, and the resulting product is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods: In industrial settings, this compound is often produced using the sol-gel method. This process involves the hydrolysis and condensation of silicon and aluminum precursors to form a gel, which is then dried and calcined to obtain the final product. The sol-gel method is preferred due to its ability to produce high-purity and homogeneous materials .

Analyse Des Réactions Chimiques

Formation of Hydroxyaluminosilicates

The primary reaction of silicic acid with aluminum occurs in acidic solutions, leading to the formation of hydroxyaluminosilicates (HAS). The reaction can be summarized as follows:

This process involves the condensation of monomeric silicic acid () with aluminum ions (), resulting in the formation of two distinct types of hydroxyaluminosilicates:

-

HASA : A slowly aggregating form with a Si:Al ratio of 0.5.

-

HASB : A rapidly precipitating form with a Si:Al ratio of 1.0, where up to 50% of aluminum adopts tetrahedral geometry .

Influence of pH and Concentration

The formation of hydroxyaluminosilicates is significantly influenced by the pH and concentration of the reactants. Research indicates that at higher pH levels (around 8.6), the precipitation of aluminum silicate compounds increases due to enhanced interaction between aluminum hydroxide ions () and silicic acid .

Precipitation Dynamics

The precipitation dynamics can be summarized in a table format based on varying conditions:

| Condition | Observations |

|---|---|

| Low pH (7.1) | Reduced precipitation; soluble predominates. |

| High pH (8.6) | Increased precipitation; formation of insoluble salts observed. |

| High Si concentration | Instantaneous formation of HAS; reduced base-neutralizing capacity observed. |

This table illustrates how varying conditions affect the behavior and stability of aluminum silicate compounds.

Interaction with Metal Ions

Silicic acid can form stable complexes with various metal ions due to its porous structure and large surface area. The interactions are facilitated by Al-O-Si bonds formed during the condensation process:

This complexation results in an anionic aluminum silicate compound, which is crucial in processes such as water treatment and catalysis.

Thermal Reactions

At elevated temperatures, silicic acid reacts with oxygen to produce aluminum oxide and silicon dioxide:

This reaction underscores the thermal stability and high melting point characteristics of silicic acid, aluminum salt.

Applications De Recherche Scientifique

Industrial Applications

Silicic acid, aluminum salt is extensively used in several industries due to its mechanical strength and thermal stability.

Ceramics and Glass Manufacturing

- Properties : High melting point and low thermal expansion coefficient.

- Application : Used as a key ingredient in the production of ceramics and glass products, enhancing durability and thermal resistance.

Refractory Materials

- Properties : Excellent heat resistance.

- Application : Employed in the manufacturing of refractory materials that withstand high temperatures in furnaces and kilns.

Electrical Insulation

- Properties : High electrical insulation capabilities.

- Application : Utilized in electrical components to prevent current leakage and ensure safety.

Chemical Research Applications

The compound serves as a catalyst and precursor in various chemical reactions.

Catalysis

- Mechanism : Acts as a Lewis acid catalyst.

- Applications : In olefin polymerization processes crucial for plastics manufacturing.

Synthesis of Advanced Materials

- Process : Used as a precursor for creating ceramics and zeolites.

- Research Focus : Investigated for its role in synthesizing materials with specific desirable properties.

Biological Applications

Recent studies have highlighted the potential biomedical applications of this compound.

Drug Delivery Systems

- Properties : Biocompatible nature and porous structure.

- Application : Investigated as a carrier material for drug delivery systems, facilitating controlled release within biological systems.

Interaction with Aluminum

- Mechanism : Binds to aluminum ions, reducing their bioavailability and toxicity.

- Implications : This interaction is significant for preventing aluminum accumulation linked to neurodegenerative diseases like Alzheimer's .

Environmental Applications

The compound's ion exchange capabilities make it suitable for environmental remediation efforts.

Ion Exchange Studies

- Properties : Ability to selectively exchange ions in solution.

- Applications : Useful in separation processes and environmental cleanup initiatives.

Study on Aluminum Toxicity Reduction

A study demonstrated that silicic acid could enhance the excretion of aluminum through the kidneys by forming stable hydroxyaluminosilicates that are not reabsorbed . This finding suggests potential therapeutic applications for individuals exposed to high levels of aluminum.

Osteoblast Activity Regulation

In vitro studies showed that silicic acid promotes gene expression associated with bone formation in osteoblasts, indicating its potential role in treating degenerative bone diseases .

Mécanisme D'action

The mechanism of action of silicic acid, aluminum salt involves its ability to undergo condensation and polymerization reactions, forming complex structures that can interact with various molecular targets. In biological systems, it can interact with proteins, lipids, and carbohydrates, influencing cellular processes and biomineralization . In industrial applications, its high temperature resistance and mechanical strength make it an ideal material for use in high-temperature environments .

Comparaison Avec Des Composés Similaires

Silicic acid, aluminum salt can be compared with other similar compounds, such as:

Silicic Acid, Sodium Salt: Unlike this compound, silicic acid, sodium salt is more soluble in water and is commonly used in the production of silica gels and as a water glass.

Silicic Acid, Potassium Salt: This compound is similar to this compound in terms of its chemical structure but has different solubility and reactivity properties.

Aluminosilicates: These compounds, which include zeolites and clays, have similar chemical compositions but differ in their structural properties and applications.

This compound stands out due to its unique combination of high temperature resistance, corrosion resistance, and mechanical strength, making it a versatile material for various applications .

Activité Biologique

Silicic acid, aluminum salt (CAS No. 1335-30-4) is a compound that exhibits significant biological activity, particularly in its interactions with aluminum and its implications for human health and environmental systems. This article explores the biological effects, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Overview of this compound

Silicic acid is a form of silicon that is soluble in water and plays a crucial role in various biological processes. When combined with aluminum, it forms complexes that can influence the bioavailability and toxicity of aluminum in biological systems. The compound is recognized for its ability to mitigate the harmful effects of aluminum, particularly in contexts like acid rain and environmental pollution.

- Aluminum Binding : Silicic acid binds to aluminum ions, forming hydroxyaluminosilicate complexes. This interaction reduces the bioavailability of aluminum, which is known to have neurotoxic effects and is implicated in diseases such as Alzheimer’s .

- Enhancing Excretion : Studies indicate that silicic acid facilitates the excretion of aluminum from the body. When consumed, it increases the concentration of silicic acid in renal tubular fluid, leading to the formation of complexes that are not reabsorbed by the kidneys . This mechanism is crucial for preventing aluminum accumulation in tissues.

- Influence on Nutrient Bioavailability : Silicic acid enhances the bioavailability of essential nutrients such as iron and zinc while simultaneously reducing the absorption of toxic metals like aluminum . This dual action supports overall health and nutrient balance.

Case Studies

- Animal Studies : Research has demonstrated that animals supplemented with silicic acid show reduced levels of aluminum in their tissues. For instance, a study involving pigs indicated that maternal transfer of silicon during lactation resulted in higher serum silicon concentrations in offspring without adversely affecting calcium or phosphorus levels .

- Human Clinical Trials : In controlled clinical studies, silicic acid has been shown to significantly lower aluminum bioavailability in humans. This finding suggests a protective role against aluminum-induced toxicity .

Data Table: Biological Effects of this compound

Applications in Medicine and Industry

This compound has potential applications in various fields:

- Drug Delivery Systems : Its biocompatibility and porous structure make it suitable for encapsulating drugs, allowing for controlled release within biological systems.

- Environmental Remediation : The compound's ability to bind with toxic metals can be leveraged for environmental cleanup efforts, particularly in areas affected by heavy metal contamination.

- Nutritional Supplements : Given its role in enhancing nutrient absorption and reducing toxic metal accumulation, silicic acid could be developed as a dietary supplement aimed at improving health outcomes related to metal exposure .

Propriétés

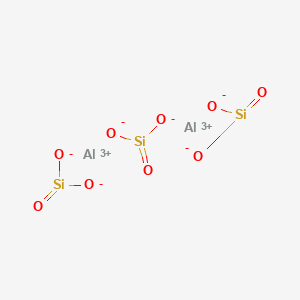

IUPAC Name |

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.